molecular formula C11H15N B165713 4-Phenylpiperidine CAS No. 771-99-3

4-Phenylpiperidine

Cat. No. B165713
CAS RN: 771-99-3
M. Wt: 161.24 g/mol
InChI Key: UTBULQCHEUWJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06211198B1

Procedure details

4-Hydroxypiperidine (10.0 g, 98.9 mmol, 1.00 equiv) and AlCl3 (15.5 g, 791.2 mmol, 8.0 equiv) were stirred in refluxing benzene (350 mL) under a CaSO4 drying tube for 85 hours. The mixture was cooled to room temperature and poured carefully into ice (500 g) and water (50 mL) with stirring. With ice water cooling, the pH was adjusted to 10-11 by addition of solid NaOH. The resulting mixture was extracted with EtOAc (3×250 mL). The combined organic solutions were washed with brine, dried over MgSO4, and concentrated to give 6.5 g of 4-phenylpiperidine (yellow solid, 40%), which was characterized spectroscopically.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
40%

Identifiers

REACTION_CXSMILES
O[CH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[Al+3].[Cl-].[Cl-].[Cl-].[CH:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[OH-].[Na+]>O>[C:12]1([CH:2]2[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2.3.4,6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1CCNCC1
Name
Quantity
15.5 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
350 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
ice
Quantity
500 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with EtOAc (3×250 mL)
WASH
Type
WASH
Details
The combined organic solutions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.